

Application Notes and Protocols: Nucleophilic Addition to 2H-Azirine-2-carboxylates

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Compound of Interest

Compound Name: *methyl 3-phenyl-2H-azirine-2-carboxylate*

Cat. No.: *B094424*

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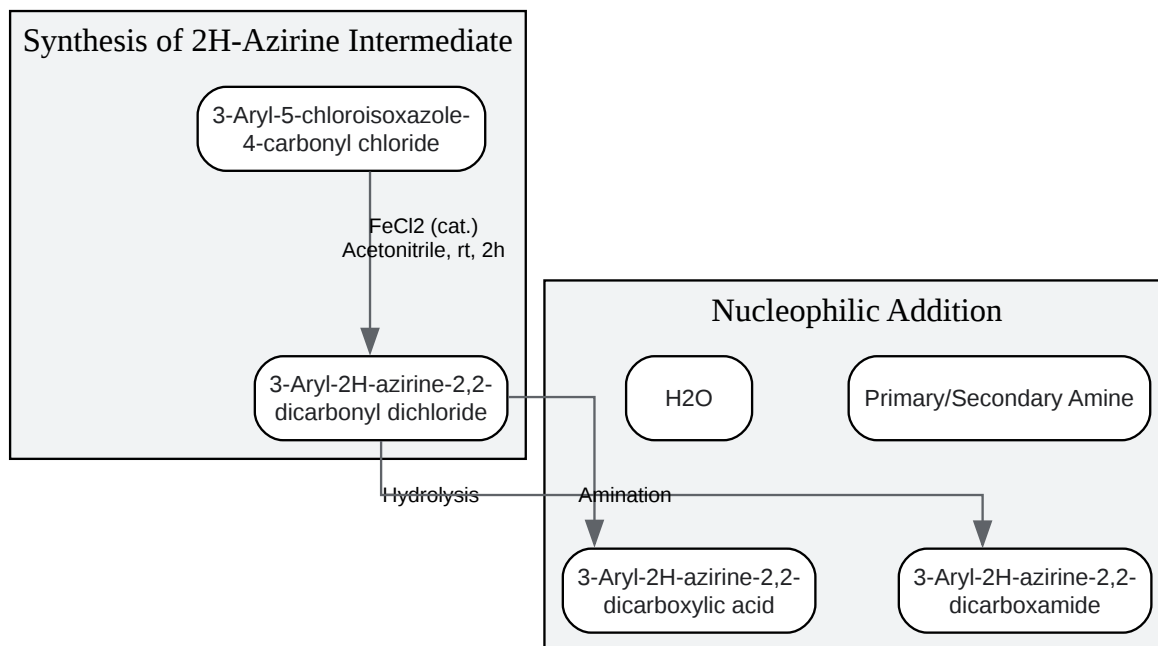
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for nucleophilic addition reactions involving 2H-azirine-2-carboxylates, a class of strained heterocycles with significant applications in organic synthesis. The inherent ring strain and the electrophilic nature of the C=N bond in 2H-azirines make them valuable precursors for a variety of nitrogen-containing compounds.

Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives and Subsequent Nucleophilic Addition

A robust method for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acid derivatives involves the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. The resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides are highly reactive intermediates that can be readily trapped in situ by various nucleophiles.^{[1][2]}

Logical Workflow for Synthesis and Nucleophilic Addition



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Caption: Workflow for the synthesis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides and subsequent nucleophilic attack.

Experimental Protocol 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids

This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by hydrolysis.^{[1][2]}

Materials:

- 3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)
- Anhydrous FeCl₂ (0.1 equiv)
- Anhydrous acetonitrile
- Water

- Dichloromethane (for extraction)
- Anhydrous sodium sulfate

Procedure:

- To a solution of the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile, add anhydrous FeCl_2 at room temperature under an inert atmosphere.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl chloride.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.
- Purify the product by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxamides

This protocol details the synthesis of 3-phenyl-2H-azirine-2,2-dicarboxamides from 3-phenyl-5-chloroisoxazole-4-carbonyl chloride and an amine.^[1]

Materials:

- 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)
- Anhydrous FeCl_2 (0.1 equiv)
- Primary or secondary amine (2.0 equiv)
- Anhydrous acetonitrile

- Anhydrous toluene
- Celite

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.
- Add anhydrous FeCl_2 and stir the mixture at room temperature for 2 hours.
- After the isomerization is complete (monitored by TLC), evaporate the acetonitrile under reduced pressure.
- Dissolve the resulting crude 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in anhydrous toluene.
- Add the amine (2.0 equivalents) to the toluene solution and stir at room temperature.
- Upon completion of the reaction, filter the mixture through a pad of Celite to remove any solids.
- Concentrate the filtrate under reduced pressure to yield the crude dicarboxamide.
- Purify the product by column chromatography.

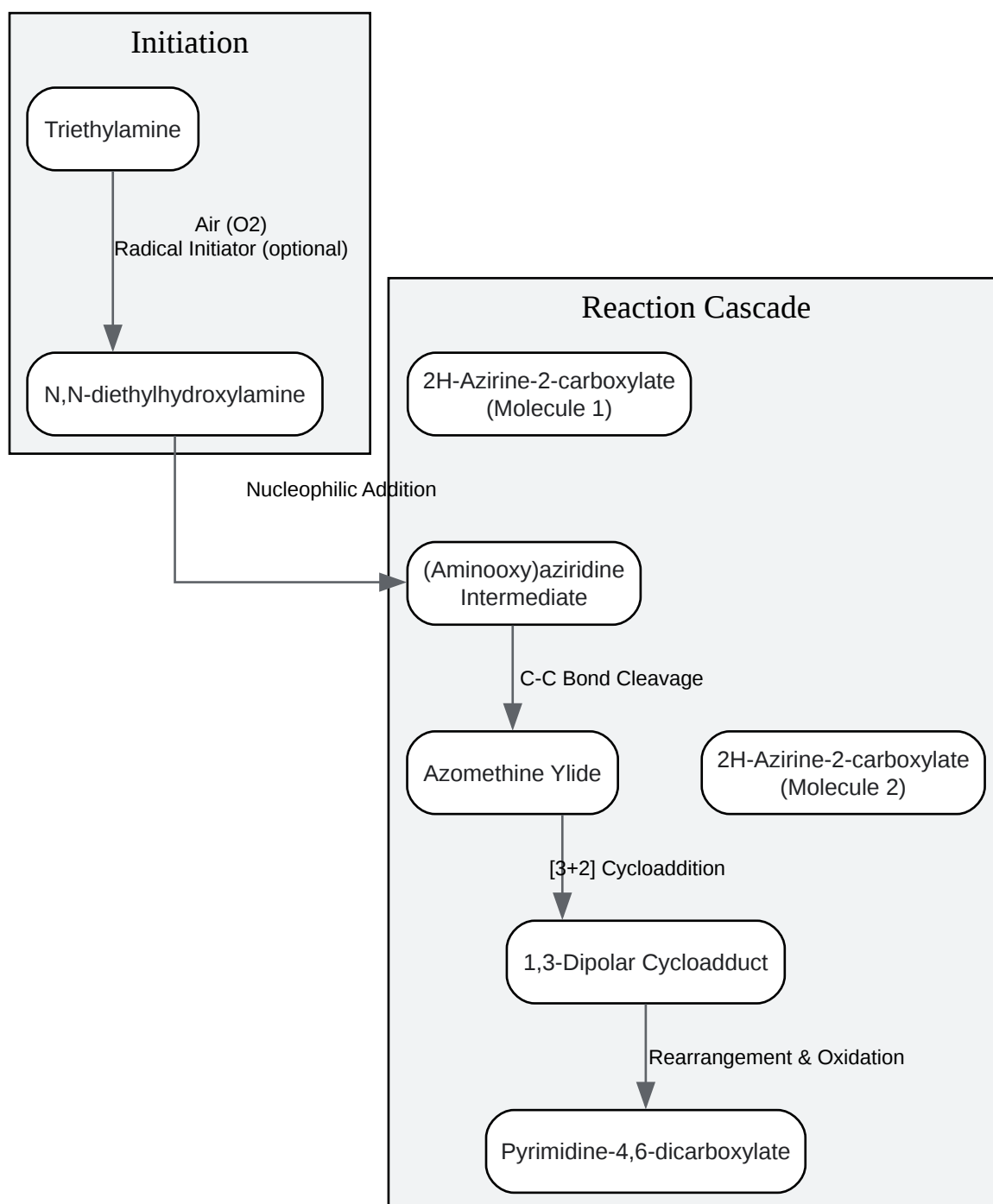
Data Presentation: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids and Dicarboxamides[1]

Entry	3-Aryl Substituent	Product	Nucleophile	Yield (%)
1	Phenyl	Dicarboxylic Acid	H ₂ O	98
2	4-Tolyl	Dicarboxylic Acid	H ₂ O	95
3	4-Methoxyphenyl	Dicarboxylic Acid	H ₂ O	85
4	4-Chlorophenyl	Dicarboxylic Acid	H ₂ O	96
5	Phenyl	N,N'-Dibenzyl-dicarboxamide	Benzylamine	84
6	Phenyl	N,N'-Dipropyl-dicarboxamide	Propylamine	71
7	Phenyl	Dimorpholino-dicarboxamide	Morpholine	53

Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates

Heating 2H-azirine-2-carboxylates with triethylamine in the presence of air leads to an interesting oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates.[3] This reaction proceeds through a proposed mechanism involving the in situ generation of N,N-diethylhydroxylamine from the oxidation of triethylamine.[4] The hydroxylamine then acts as a nucleophile, initiating a cascade that involves the formation of an azomethine ylide, followed by a 1,3-dipolar cycloaddition with a second molecule of the azirine. The reaction can be accelerated by the addition of a radical initiator.[4][5]

Proposed Signaling Pathway for Oxidative Cyclodimerization



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Caption: Proposed mechanism for the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates.

Experimental Protocol 3: Synthesis of Pyrimidine-4,6-dicarboxylates

This protocol describes the oxidative cyclodimerization of a 2H-azirine-2-carboxylate in the presence of triethylamine and a radical initiator.[3]

Materials:

- 2H-Azirine-2-carboxylate (1.0 equiv)
- Triethylamine (2.0 equiv)
- 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) (1.0 equiv)
- Acetonitrile

Procedure:

- Dissolve the 2H-azirine-2-carboxylate in acetonitrile.
- Add triethylamine and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) to the solution.
- Heat the reaction mixture at 70 °C under an air atmosphere.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to isolate the pyrimidine-4,6-dicarboxylate.

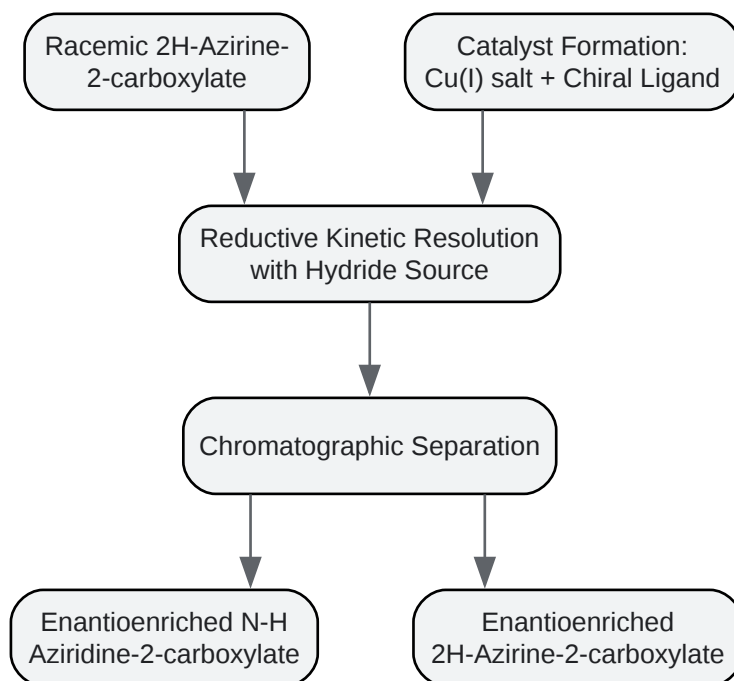
Data Presentation: Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates[3]

Entry	3-Substituent of Azirine	Product Yield (%)
1	Phenyl	70
2	4-Tolyl	65
3	4-Chlorophenyl	72
4	2-Thienyl	58

Asymmetric Nucleophilic Addition: Copper-Hydride Catalyzed Kinetic Resolution of 2H-Azirines

Enantiomerically enriched aziridine-2-carboxylates can be accessed through the kinetic resolution of racemic 2H-azirines. A notable example is the copper-hydride catalyzed reductive kinetic resolution, which provides N-H aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity.^{[4][6]}

Experimental Workflow for Kinetic Resolution



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